molecular formula C11H8O B14681867 5-Phenylpenta-2,4-diyn-1-ol CAS No. 30353-46-9

5-Phenylpenta-2,4-diyn-1-ol

Cat. No.: B14681867
CAS No.: 30353-46-9
M. Wt: 156.18 g/mol
InChI Key: SRVFKAOSEFBVKA-UHFFFAOYSA-N
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Description

5-Phenylpenta-2,4-diyn-1-ol is an organic compound characterized by the presence of a phenyl group attached to a penta-2,4-diyn-1-ol backbone. This compound is notable for its unique structure, which includes two triple bonds and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylpenta-2,4-diyn-1-ol typically involves the reaction of phenylacetylene with propargyl alcohol under specific conditions. One common method includes the use of copper(I) chloride (CuCl) as a catalyst and triethylamine (Et3N) as a base. The reaction is carried out at elevated temperatures, around 60°C, in the presence of air for about 10 hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving advanced purification techniques such as flash chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-Phenylpenta-2,4-diyn-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones.

    Reduction: Reduction reactions can convert the triple bonds into double or single bonds.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Phenylpenta-2,4-diyn-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of polymers and advanced materials

Mechanism of Action

The mechanism of action of 5-Phenylpenta-2,4-diyn-1-ol involves its interaction with various molecular targets. The compound’s triple bonds and hydroxyl group allow it to participate in a range of chemical reactions, influencing biological pathways and molecular interactions. The exact pathways depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

  • 1-Phenylpenta-1,4-diyn-3-ol
  • 1,4-Diphenylbuta-1,3-diyne
  • 1,4-Bis(p-methoxyphenyl)buta-1,3-diyne

Uniqueness: 5-Phenylpenta-2,4-diyn-1-ol is unique due to its specific arrangement of triple bonds and the presence of a hydroxyl group, which provides distinct reactivity and versatility compared to similar compounds. This uniqueness makes it valuable in various synthetic and research applications .

Properties

CAS No.

30353-46-9

Molecular Formula

C11H8O

Molecular Weight

156.18 g/mol

IUPAC Name

5-phenylpenta-2,4-diyn-1-ol

InChI

InChI=1S/C11H8O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8,12H,10H2

InChI Key

SRVFKAOSEFBVKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC#CCO

Origin of Product

United States

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